molecular formula C15H16ClNO3S2 B2845431 2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034554-06-6

2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B2845431
CAS No.: 2034554-06-6
M. Wt: 357.87
InChI Key: RNZQVOJOWJVDMY-UHFFFAOYSA-N
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Description

2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a thienopyridine derivative characterized by a sulfonyl group substituted with a 4-methoxy-2-methylphenyl moiety at the 5-position and a chlorine atom at the 2-position of the fused thienopyridine ring. This structural framework is common in antiplatelet agents, such as ticlopidine and prasugrel, but the sulfonyl substituent distinguishes it from typical benzyl or acylated analogs . The sulfonyl group may enhance metabolic stability or modulate receptor binding compared to simpler alkyl or aryl substitutions .

Properties

IUPAC Name

2-chloro-5-(4-methoxy-2-methylphenyl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S2/c1-10-7-12(20-2)3-4-14(10)22(18,19)17-6-5-13-11(9-17)8-15(16)21-13/h3-4,7-8H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZQVOJOWJVDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thienopyridine Core: The synthesis begins with the construction of the thienopyridine core. This can be achieved through a cyclization reaction involving a suitable diene and a nitrile compound under acidic conditions.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base like pyridine.

    Methoxylation: The methoxy group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Sulfides, thiols.

    Substitution: Amines, azides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • The methoxy and methyl groups on the phenyl ring may enhance lipophilicity, influencing blood-brain barrier permeability or bioavailability .

Pharmacological Activity

Antiplatelet Effects

  • Ticlopidine : A prodrug requiring hepatic activation to inhibit the P2Y12 ADP receptor. Its 2-chlorobenzyl group is critical for binding but associated with delayed onset and hematological side effects .
  • Prasugrel : Features an α-cyclopropylcarbonyl group, enabling rapid conversion to an active metabolite with higher potency than clopidogrel. The fluorine atom enhances metabolic resistance .
  • Target Compound : The sulfonyl group may alter binding kinetics to ADP receptors or other targets (e.g., 5-HT6/7 receptors), as seen in analogs with electron-withdrawing substituents . Preliminary data from related sulfonyl derivatives suggest improved platelet inhibition compared to benzyl-substituted compounds .

Receptor Affinity

  • For example, fluperlapine (Ki < 20 nM for 5-HT6) shares structural motifs with the target compound .

Analytical Data Comparison

Parameter Target Compound (Predicted) Ticlopidine 5-[(4-Chlorophenyl)sulfonyl] Derivative
IR (cm⁻¹) ~1350 (S=O asym), ~1150 (S=O sym) 3020 (C-H aromatic) 1352 (S=O asym), 1160 (S=O sym)
¹H NMR (δ ppm) ~3.8 (OCH3), ~2.4 (CH3) 7.3–7.5 (aromatic H) 7.6–7.8 (aromatic H)
Melting Point 250–270°C (estimated) 198–200°C 278–282°C

Research Findings and Implications

  • Antiplatelet Potential: Sulfonyl-substituted thienopyridines exhibit prolonged activity in vivo compared to ticlopidine, as demonstrated in rat models .
  • Metabolic Stability : The sulfonyl group reduces cytochrome P450-mediated oxidation, a common issue with benzyl-substituted analogs .
  • Toxicity Profile: Methoxy groups may mitigate hepatotoxicity observed in ticlopidine derivatives by directing metabolism toward non-reactive pathways .

Biological Activity

2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a novel organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound contains a thieno[3,2-c]pyridine core, which is modified with a chlorine atom and a sulfonyl group, along with methoxy and methyl substituents on the phenyl ring. This article examines the biological activity of this compound, focusing on its antimicrobial properties and potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H16ClO3S\text{C}_{14}\text{H}_{16}\text{ClO}_3\text{S}

This structure includes several functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown efficacy against:

  • Escherichia coli
  • Bacillus mycoides

The mechanism of action is believed to involve the interaction with essential enzymes or receptors within microbial cells, thereby modulating their functions and leading to antimicrobial effects .

The specific molecular targets of this compound are still under investigation. However, studies suggest that it may bind to enzymes involved in microbial metabolism. The binding affinity and specificity are critical for determining the compound's effectiveness as an antimicrobial agent. Further research is needed to elucidate these molecular interactions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
5-(Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridineStructureLacks methoxy group
4-Methoxy-thieno[3,2-c]pyridineStructureLacks chlorine substitution
5-Sulfonyl-thieno[3,2-c]pyridineStructureDifferent substituents on phenyl ring

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological properties that are not present in its analogs.

Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed at evaluating the antimicrobial efficacy of this compound revealed that it inhibited the growth of E. coli effectively at lower concentrations compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics .

Study 2: Binding Affinity Assessment

In another investigation focusing on binding affinities with microbial enzymes, it was found that the compound exhibited a strong binding affinity for certain bacterial enzymes critical for cell wall synthesis. This interaction was quantified using surface plasmon resonance techniques .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of 2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?

Answer:

  • Stepwise sulfonylation : Introduce the sulfonyl group early in the synthesis to minimize side reactions. Use coupling agents like HATU or DCC for efficient sulfonamide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while controlled reaction temperatures (0–25°C) reduce decomposition .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation. Monitor purity via LC-MS and 1^1H NMR .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve absolute stereochemistry and confirm bond lengths/angles using SHELX software for refinement .
  • Spectroscopic methods :
    • 1^1H/13^{13}C NMR: Assign peaks using 2D experiments (COSY, HSQC) to verify substituent positions .
    • High-resolution mass spectrometry (HRMS): Confirm molecular formula via exact mass matching .
  • HPLC-DAD : Validate purity (>98%) with a C18 column and UV detection at 254 nm .

Advanced: How does the sulfonyl group influence metabolic stability and CYP-mediated interactions?

Answer:

  • Metabolic stability : The sulfonyl group reduces first-pass metabolism by sterically hindering CYP2C19 and CYP3A4 oxidation sites, as observed in related thienopyridines .
  • CYP inhibition assays : Perform in vitro microsomal studies with recombinant CYP isoforms (e.g., CYP2B6, CYP2D6) to quantify competitive/non-competitive inhibition .
  • Pharmacogenomic considerations : Screen for genetic polymorphisms (e.g., CYP2C19*2/*3) in preclinical models to predict inter-subject variability in clearance .

Advanced: How can conformational analysis resolve discrepancies in biological activity data?

Answer:

  • Ring puckering analysis : Apply Cremer-Pople parameters to quantify non-planarity of the tetrahydrothienopyridine ring using crystallographic data. Puckering amplitude (Q) >0.5 Å indicates significant distortion, affecting receptor binding .
  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions under physiological conditions (e.g., solvation, pH) to identify dominant conformers .
  • Comparative bioassays : Test activity across multiple cell lines (e.g., HEK293 vs. CHO) to isolate conformation-dependent effects .

Advanced: What strategies address contradictions in reported antiplatelet vs. CNS activity of this compound?

Answer:

  • Dose-dependent assays : Perform dose-response curves (0.1–100 µM) to differentiate IC50_{50} values for P2RY12 (antiplatelet) vs. 5-HT2A_{2A} (CNS) targets .
  • Metabolite profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from biotransformation products .
  • Tissue-specific uptake studies : Use radiolabeled analogs to quantify blood-brain barrier penetration vs. peripheral distribution .

Advanced: How can computational modeling predict binding modes to therapeutic targets?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to screen against crystallized targets (e.g., P2RY12, serotonin receptors). Prioritize poses with hydrogen bonding to sulfonyl oxygen and π-π stacking with the thienopyridine core .
  • Free energy perturbation (FEP) : Calculate ΔΔG for mutations in binding pockets (e.g., P2RY12 T72A) to assess resistance mechanisms .
  • QSAR models : Corrogate electronic parameters (HOMO/LUMO) from DFT calculations with experimental IC50_{50} values to refine predictive algorithms .

Basic: What stability-indicating methods are recommended for long-term storage studies?

Answer:

  • Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Stability-indicating assays : Use UPLC-PDA with a BEH C18 column to resolve degradation products. Validate method specificity via spike-recovery experiments .
  • Storage recommendations : Lyophilized form at -80°C under argon minimizes sulfonyl group hydrolysis and oxidation .

Advanced: How do substituents on the 4-methoxy-2-methylphenyl group modulate solubility and bioavailability?

Answer:

  • LogP optimization : Replace the methoxy group with polar substituents (e.g., -OH, -COOH) to improve aqueous solubility. Use shake-flask assays to measure partition coefficients .
  • Salt formation : Screen counterions (e.g., HCl, sodium) to enhance dissolution rates. Monitor crystalline vs. amorphous forms via PXRD .
  • Permeability assays : Perform Caco-2 monolayer studies to correlate substituent lipophilicity with apparent permeability (Papp_{app}) .

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